An In-depth Technical Guide to Methyl 4-Cyanobutanoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 4-Cyanobutanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-cyanobutanoate is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a nitrile and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including gamma-aminobutyric acid (GABA) analogs and various heterocyclic compounds.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of methyl 4-cyanobutanoate, with a focus on its practical utility in research and development settings.
Chemical Identity and Physicochemical Properties
Methyl 4-cyanobutanoate, also known as 4-cyano-butanoic acid methyl ester, is a clear, colorless liquid.[2] A thorough understanding of its chemical and physical properties is paramount for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of Methyl 4-Cyanobutanoate [3]
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 41126-15-2 |
| IUPAC Name | methyl 4-cyanobutanoate |
| Synonyms | Butanoic acid, 4-cyano-, methyl ester |
| Density | 1.05 g/cm³ (predicted) |
| Boiling Point | 215.3 °C at 760 mmHg (predicted) |
| Flash Point | 87.2 °C (predicted) |
| XLogP3 | 0.4 |
Note: Some physical properties are predicted values from computational models and should be used as a guide.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of methyl 4-cyanobutanoate. The expected spectral characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. These include a singlet for the methyl ester protons, and multiplets for the three methylene groups of the butane chain. The chemical shifts of the methylene groups will be influenced by their proximity to the electron-withdrawing nitrile and ester groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the six unique carbon atoms. Key signals include the carbonyl carbon of the ester, the nitrile carbon, the methoxy carbon, and the three methylene carbons.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. Another strong band around 1740 cm⁻¹ corresponds to the C=O stretch of the ester.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns can provide further structural information.[4][5][6][7][8]
Synthesis of Methyl 4-Cyanobutanoate
Several synthetic routes to methyl 4-cyanobutanoate have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and illustrative approach involves the nucleophilic substitution of a suitable halo-ester with a cyanide salt.
Synthesis from Methyl 4-halobutanoate
A prevalent laboratory-scale synthesis involves the reaction of a methyl 4-halobutanoate (e.g., methyl 4-chlorobutanoate or methyl 4-bromobutanoate) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Methyl 4-cyanobutanoate.
Detailed Experimental Protocol:
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Reagent Addition: An alkali metal cyanide (e.g., sodium cyanide) is added to the solvent and stirred until dissolved. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Substrate Addition: Methyl 4-chlorobutanoate or methyl 4-bromobutanoate is added dropwise to the cyanide solution at room temperature.[2]
-
Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted several times with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyl 4-cyanobutanoate.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is often preferred as it effectively dissolves the ionic cyanide salt and facilitates the SN2 reaction mechanism.
-
Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive heat should be avoided to minimize side reactions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen atmosphere can prevent potential side reactions with atmospheric moisture or oxygen.
Chemical Reactivity and Applications
The dual functionality of methyl 4-cyanobutanoate makes it a valuable intermediate in organic synthesis.[1] Both the nitrile and the ester groups can undergo a variety of chemical transformations.
Transformations of the Nitrile Group
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction is a key step in the synthesis of 5-aminopentanoic acid derivatives.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[9] This would convert methyl 4-cyanobutanoate into a derivative of adipic acid.
-
Grignard Reaction: Reaction with Grignard reagents can convert the nitrile into a ketone.
Transformations of the Ester Group
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.[9][10][11]
-
Amidation: The ester can react with amines to form amides.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.
Applications in Drug Development
Methyl 4-cyanobutanoate serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its ability to be transformed into molecules containing both an amine and a carboxylic acid functionality (or their derivatives) makes it particularly useful for the synthesis of:
-
GABA Analogs: Gamma-aminobutyric acid (GABA) is an important neurotransmitter. Analogs of GABA are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.
-
Heterocyclic Compounds: The functional groups of methyl 4-cyanobutanoate can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.
-
Peptidomimetics: The amino acid-like structure that can be derived from methyl 4-cyanobutanoate makes it a useful component in the synthesis of peptidomimetics, which are designed to mimic or block the action of natural peptides.
The incorporation of a methyl group, in general, can significantly impact the physicochemical and pharmacokinetic properties of a drug molecule.[12][13]
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